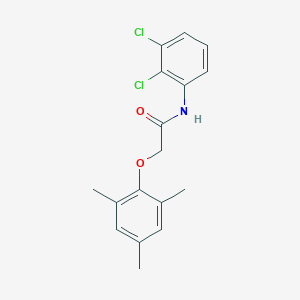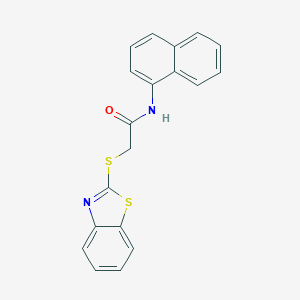
N-(2,3-dichlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide is a synthetic organic compound characterized by the presence of dichlorophenyl and mesityloxy groups attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide typically involves the reaction of 2,3-dichloroaniline with mesityl oxide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2,3-dichloroaniline is reacted with mesityl oxide in the presence of a base such as sodium hydroxide.
Step 2: The reaction mixture is heated to a specific temperature to facilitate the formation of the intermediate product.
Step 3: The intermediate product is then treated with acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes:
Raw Material Handling: Ensuring the purity and availability of 2,3-dichloroaniline and mesityl oxide.
Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
N-(2,3-dichlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
N-(2,3-dichlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2,3-dichlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and altering signal transduction processes.
相似化合物的比较
N-(2,3-dichlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide can be compared with other similar compounds such as:
- N-(2,3-dichlorophenyl)-2-(phenoxy)acetamide
- N-(2,3-dichlorophenyl)-2-(tert-butoxy)acetamide
Uniqueness
The presence of the mesityloxy group in this compound imparts unique chemical properties, such as increased steric hindrance and specific electronic effects, which can influence its reactivity and biological activity.
属性
分子式 |
C17H17Cl2NO2 |
|---|---|
分子量 |
338.2g/mol |
IUPAC 名称 |
N-(2,3-dichlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-10-7-11(2)17(12(3)8-10)22-9-15(21)20-14-6-4-5-13(18)16(14)19/h4-8H,9H2,1-3H3,(H,20,21) |
InChI 键 |
GBBADNAQERISRO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B392571.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B392572.png)
![2-{2-chloro-4-hydroxy-5-nitrobenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B392573.png)
![N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROANILINE](/img/structure/B392574.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B392576.png)
![2-CHLORO-N-[2-({[(3-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE](/img/structure/B392578.png)
![2-({6-[(5-bromo-2-hydroxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B392581.png)
methanone](/img/structure/B392583.png)
![2,8-bis(3,4-dichlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B392585.png)
![5-[[5-(3-Methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B392586.png)
![2-hydroxy-5,5-dimethyl-1-(piperidine-1-carbonyl)-2-prop-2-enyl-6H-pyrrolo[2,1-a]isoquinolin-3-one](/img/structure/B392587.png)

![8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline](/img/structure/B392591.png)
![(5E)-5-[(3-bromophenyl)methylidene]-2-(naphthalen-2-ylamino)-1,3-thiazol-4-one](/img/structure/B392592.png)
